molecular formula C20H24N4O3 B2534735 N-[4-(morpholin-4-yl)phenyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide CAS No. 2415512-06-8

N-[4-(morpholin-4-yl)phenyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide

Cat. No.: B2534735
CAS No.: 2415512-06-8
M. Wt: 368.437
InChI Key: HGNQVMXCPLBVMJ-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)phenyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a morpholine ring, a phenyl group, an oxane ring, and a pyrimidine carboxamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-yl)phenyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the morpholine derivative, followed by the introduction of the phenyl group through a substitution reaction. The oxane ring is then incorporated via a cyclization reaction, and finally, the pyrimidine carboxamide moiety is added through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-yl)phenyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of corresponding oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted phenyl and pyrimidine derivatives.

Scientific Research Applications

N-[4-(morpholin-4-yl)phenyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylmorpholine: Shares the morpholine and phenyl groups but lacks the oxane and pyrimidine moieties.

    4-Benzoylmorpholine: Contains a benzoyl group instead of the pyrimidine carboxamide.

    2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl): Features a similar morpholine and phenyl structure but with different substituents.

Uniqueness

N-[4-(morpholin-4-yl)phenyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c25-20(19-13-18(21-14-22-19)15-5-9-26-10-6-15)23-16-1-3-17(4-2-16)24-7-11-27-12-8-24/h1-4,13-15H,5-12H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNQVMXCPLBVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NC=N2)C(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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